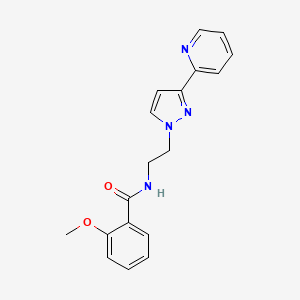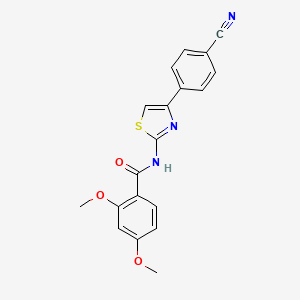
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a compound that has been studied for its potential anticancer properties . It is part of a library of 4-cyanophenyl-2-hydrazinylthiazoles that have been synthesized for this purpose .
Synthesis Analysis
The synthesis of this compound involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for a rapid, single-step, sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This reaction is part of a broader class of reactions involving the formation of thiazole rings .Applications De Recherche Scientifique
Antimicrobial Activity
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, and similar compounds, have been found to have significant antimicrobial properties. A study synthesizing a series of related compounds showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
Some studies have explored the antitumor properties of thiazol-2-ylidene derivatives. One study synthesized various heterocyclic compounds, including thiazoles, and evaluated their antiproliferative activity against human cancer cell lines. Most compounds exhibited high inhibitory effects, indicating the potential of these compounds, including those similar to (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, in cancer treatment (Shams et al., 2010).
Photochemical Applications
Certain derivatives of thiazol-2-ylidene have been studied for their photophysical properties, indicating potential applications in organic light-emitting diodes (OLEDs). The phosphorescent properties of these compounds, especially when integrated with platinum(II) complexes, are of interest for developing new materials for OLEDs and related technologies (Leopold et al., 2016).
Corrosion Inhibition
Thiazoles, including those structurally similar to (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, have been studied for their role as corrosion inhibitors. Research indicates that certain thiazoles are effective in inhibiting corrosion on metal surfaces, such as copper, in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Farahati et al., 2019).
Orientations Futures
The 4-cyanophenyl-2-hydrazinylthiazoles, including “(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, show promise as potential anticancer agents . Their synthesis is straightforward and sustainable, making them an interesting lead for further development . Future research could focus on further elucidating their mechanism of action and optimizing their anticancer efficacy.
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)18(23)22-19-21-16(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVYCAJZKUCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

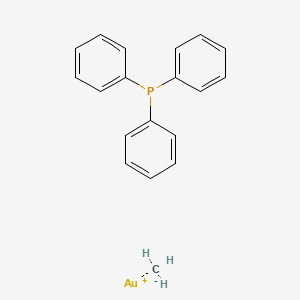
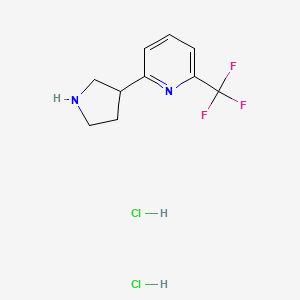
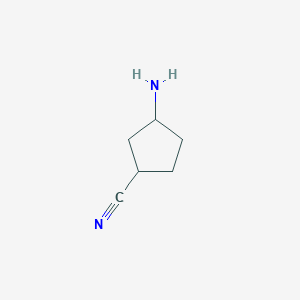
![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
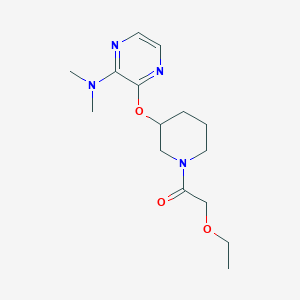
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)
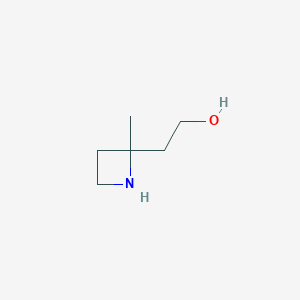
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)
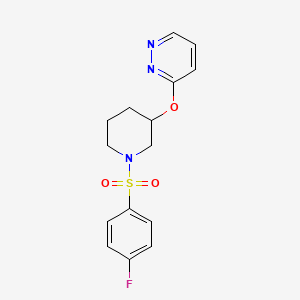
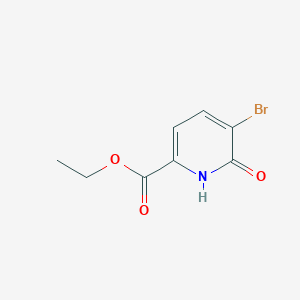
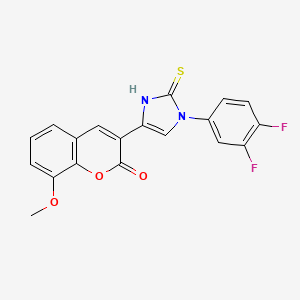
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)
